2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-332071 is a chemical compound with the molecular formula C23H24ClN3O3S and a molecular weight of 457.97.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-332071 involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-(2-chlorophenyl)-5-methyl-4-oxazole with a sulfinylating agent to form an intermediate, which is then reacted with 1-(4-phenyl-1-piperazinyl)ethanone under specific conditions .
Industrial Production Methods
Industrial production of WAY-332071 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
WAY-332071 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: WAY-332071 can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
WAY-332071 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of WAY-332071 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: An oxytocin receptor agonist.
WAY-181187: A dopamine receptor antagonist
Uniqueness
WAY-332071 is unique due to its specific molecular structure and the distinct biological effects it exerts. Unlike other similar compounds, WAY-332071 has shown potential in modulating multiple pathways, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C23H24ClN3O3S |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H24ClN3O3S/c1-17-21(25-23(30-17)19-9-5-6-10-20(19)24)15-31(29)16-22(28)27-13-11-26(12-14-27)18-7-3-2-4-8-18/h2-10H,11-16H2,1H3 |
InChI Key |
ZCRCABLHUURROR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CS(=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.